molecular formula C32H44O7 B3344664 Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- CAS No. 86691-97-6

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-

Cat. No.: B3344664
CAS No.: 86691-97-6
M. Wt: 540.7 g/mol
InChI Key: UFQQXUKNLJUJRF-YRXAXKISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-, is a semisynthetic derivative of the milbemycin family, a class of 16-membered macrocyclic lactones produced by Streptomyces species. Structurally, it is characterized by a 25-ethyl substituent at the C-25 position, a 5-oxo group (replacing the methoxy group at C-5), and a 6,28-epoxy bridge. The stereochemistry at C-6 (S-configuration) and C-25 (R-configuration) distinguishes it from other milbemycin analogues .

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-6'-ethyl-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-27,29,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQQXUKNLJUJRF-YRXAXKISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86691-97-6
Record name Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086691976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the macrocyclic lactone ring: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Specific functional groups are introduced through selective reactions such as oxidation, reduction, and substitution.

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- often involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce milbemycins, which are then extracted and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Agricultural Applications

Insecticidal Properties
Milbemycin B exhibits strong insecticidal activity against various agricultural pests. It is particularly effective against nematodes and insects due to its ability to disrupt their neuromuscular functions. Research has shown that milbemycins can be optimized for enhanced efficacy through genetic engineering of producing strains, leading to improved yields in agricultural settings .

Pest Management Strategies
The compound is utilized in integrated pest management (IPM) systems where it serves as a biological control agent. Its low toxicity to non-target species makes it an attractive alternative to conventional chemical pesticides, promoting sustainable agricultural practices .

Veterinary Medicine

Antiparasitic Treatments
Milbemycin B is widely used in veterinary medicine for the treatment and prevention of parasitic infections in dogs and cats. It is a key ingredient in formulations such as Milbemax®, which is effective against various endoparasites including roundworms and hookworms. Clinical studies have demonstrated its safety and efficacy when administered orally to dogs, with high rates of success in eliminating microfilariae of Dirofilaria repens .

Combination Therapies
The compound is often combined with other antiparasitic agents like praziquantel or afoxolaner to enhance its effectiveness against a broader spectrum of parasites. Studies indicate that these combinations not only improve efficacy but also maintain a favorable safety profile .

Pharmaceutical Research

Potential Antitumor Activity
Emerging research suggests that milbemycin B may possess antitumor properties. Preliminary studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although further investigation is necessary to fully understand its mechanisms and potential therapeutic applications in oncology .

Formulation Development
Research into the formulation of milbemycin B has led to the development of innovative delivery systems that enhance its bioavailability and stability. These advancements are crucial for maximizing its therapeutic effects in both veterinary and potential human applications .

Case Studies

Study Reference Objective Findings
Optimization of milbemycin productionEnhanced yields through genetic manipulation resulted in improved pest control efficacy.
Efficacy of Milbemax®Demonstrated 100% prevention of microfilariae in treated dogs over a study period.
Safety evaluation with afoxolanerConfirmed safety at multiple dosage levels with no significant adverse effects observed.

Mechanism of Action

The mechanism of action of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s selectivity for parasite channels over mammalian channels contributes to its efficacy and safety.

Comparison with Similar Compounds

Target Compound vs. Milbemycin A4 (6R,25R)

Milbemycin A4, a component of the commercial acaricide Milbemectin, shares the 25-ethyl substituent and 5-demethoxy group with the target compound. However, key differences include:

  • C-6 Configuration : Milbemycin A4 has an R-configuration at C-6, whereas the target compound exhibits an S-configuration. This stereochemical divergence likely alters binding affinity to neuronal receptors in parasites .
  • C-5 Functional Group: Milbemycin A4 retains a hydroxyl group at C-5, while the target compound features a 5-oxo group. The oxo group may reduce stability or modify pharmacokinetics compared to hydroxyl or hydroxyimino derivatives .

Target Compound vs. Milbemycin Oxime (6R,25R)

Milbemycin oxime, a semisynthetic derivative used in veterinary medicine, differs in two critical aspects:

  • C-5 Modification : The oxime group (-N-O-) at C-5 enhances stability and prolongs anthelmintic activity compared to the target compound’s 5-oxo group .
  • C-6 Stereochemistry : The 6R configuration in milbemycin oxime is associated with higher potency against nematodes and arthropods. The target’s 6S configuration may reduce efficacy .

Target Compound vs. Moxidectin (6R,25S)

Moxidectin, a second-generation milbemycin, features:

  • C-25 Substituent : A (1E)-1,3-dimethyl-1-butenyl group instead of ethyl, enhancing lipophilicity and extending half-life .
  • C-23 Modification: A methoxyimino group (-N-OCH3) at C-23, which improves resistance to metabolic degradation compared to the target’s unmodified C-23 .

Data Table: Comparative Analysis

Compound C-5 Group C-6 Config. C-25 Substituent Molecular Formula Primary Use Source
Target Compound 5-oxo S Ethyl C₃₇H₅₁NO₈* Research (Potential acaricide) Semisynthetic modification
Milbemycin A4 (6R,25R) -OH R Ethyl C₃₂H₄₄O₇ Agri-chemical (Milbemectin) S. hygroscopicus
Milbemycin Oxime (6R,25R) -N-O- R Ethyl/Methyl* C₃₆H₅₃NO₇ Veterinary anthelmintic Semisynthetic
Moxidectin (6R,25S) -OCH₃ R 1,3-Dimethylbutenyl C₃₇H₅₃NO₈ Veterinary antiparasitic Semisynthetic

*Estimated based on structural similarity to Moxidectin Impurity 13 (C₃₇H₅₁NO₈, MW 637.80) . *Milbemycin oxime is a mixture of ethyl (A4) and methyl (A3) derivatives .

Research Findings

Stability and Metabolism

  • The absence of a methoxyimino group (as in moxidectin) or hydroxyimino group (as in milbemycin oxime) may render the target compound more susceptible to enzymatic degradation, limiting its practical application .

Industrial Relevance

    Biological Activity

    Milbemycin B is a member of the milbemycin family, which are macrolide compounds primarily derived from the fermentation of Streptomyces hygroscopicus. These compounds exhibit significant biological activity, particularly in agricultural applications due to their insecticidal and acaricidal properties.

    Chemical Structure and Properties

    Milbemycin B possesses a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The specific stereochemistry of the compound, denoted as (6S,25R), is crucial for its interaction with biological targets.

    Insecticidal and Acaricidal Effects

    Milbemycin B has been extensively studied for its insecticidal properties. Research indicates that it is particularly effective against various agricultural pests, including:

    • Carmine Spider Mite (Tetranychus cinnabarinus)
    • Oriental Armyworm (Mythimna separata)
    • Black Bean Aphid (Aphis fabae)

    In a study evaluating the insecticidal activity of milbemycin analogues, it was found that milbemycin B exhibited low LC50 values against these pests, indicating high potency. For instance, the most effective analogues showed LC50 values as low as 0.070 mg/L against black bean aphids .

    Milbemycins function through a unique mechanism that involves the modulation of neurotransmission in target pests. They act as agonists of glutamate-gated chloride channels (GluCl), leading to paralysis and death in susceptible species. This mode of action is particularly advantageous as it minimizes toxicity to non-target organisms, including mammals .

    Case Study 1: Efficacy Against Arachnoid Pests

    A comparative study assessed the efficacy of milbemycin B against various arachnoid pests. The results demonstrated that milbemycin B was significantly more effective than traditional pesticides, achieving over 90% mortality in treated populations within 72 hours at concentrations ranging from 0.1 to 1 mg/L .

    Case Study 2: Environmental Impact Assessment

    Research conducted on the environmental impact of milbemycin B highlighted its low toxicity to beneficial insects and mammals. In field trials, milbemycin B showed minimal residual effects on non-target species, suggesting its potential for use in integrated pest management systems .

    Data Table: Biological Activity Summary

    Target PestLC50 (mg/L)Efficacy (%)Reference
    Carmine Spider Mite0.250>90
    Oriental Armyworm0.204>90
    Black Bean Aphid0.070>90

    Biosynthesis and Optimization

    Recent advancements in the biosynthesis of milbemycins have focused on optimizing production strains to enhance yields. Studies have shown that manipulating precursor supply pathways can significantly increase the production of milbemycin compounds, including Milbemycin B. For example, overexpression of specific genes involved in acyl-CoA metabolism led to a notable increase in milbemycin titers .

    Q & A

    Basic: What methodologies are recommended for isolating and purifying Milbemycin B derivatives from microbial fermentation broths?

    Answer:
    Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic purification. High-Performance Liquid Chromatography (HPLC) with a C18 column, using gradients of acetonitrile/water/methanol (e.g., 7:1:2 v/v/v) and methanol at 242 nm detection, is effective for separating derivatives like Milbemycin A3/A4 . Preparative thin-layer chromatography (TLC) or flash chromatography can further resolve structurally similar analogs. Fermentation optimization (e.g., Streptomyces bingchenggensis strain BC04) enhances yield before extraction .

    Basic: What spectroscopic techniques are essential for structural elucidation of Milbemycin B derivatives?

    Answer:
    Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, 1H-NMR in DMSO-d6 resolves oxime and epoxy functional groups, while HR-MS confirms molecular formulas (e.g., C37H53NO8 for Moxidectin derivatives) . Comparative analysis with reported spectral data for analogs (e.g., milbemycin β13/β14) helps identify hydroxylation or alkylation patterns .

    Basic: How is the biosynthetic pathway of Milbemycin B derivatives organized in Streptomyces species?

    Answer:
    Milbemycins are 16-membered macrolides synthesized via polyketide synthase (PKS) pathways. Key steps include:

    • Modular PKS assembly of the lactone backbone.
    • Post-PKS modifications : Hydroxylation (e.g., C-5, C-13), epoxidation (C-6/28), and oxime formation (C-5) .
    • Regulatory genes : milR (cluster-situated activator) and sbbR/sbbA (transcriptional regulators) control pathway expression .

    Advanced: How can contradictory toxicity data (e.g., LD50 variations) for Milbemycin B analogs be resolved?

    Answer:
    Discrepancies in LD50 values (e.g., rat oral LD50: 2467 mg/kg vs. mouse: 1610 mg/kg) require:

    • Species-specific metabolic profiling to assess detoxification pathways.
    • Dose-response studies under standardized conditions (e.g., OECD guidelines).
    • Mechanistic assays (e.g., GABA receptor binding affinity) to correlate structural features (e.g., 25-ethyl vs. 25-methyl substituents) with toxicity .

    Advanced: What transcriptional regulatory mechanisms control Milbemycin B production in S. bingchenggensis?

    Answer:
    The SbbR/SbbA system (ArpA/AfsA-type regulators) directly modulates biosynthesis:

    • SbbR activates milR (essential for PKS expression) and represses its own promoter .
    • SbbA deletion enhances yield, suggesting its role as a co-repressor.
    • Electrophoretic Mobility Shift Assays (EMSAs) confirm SbbR binding to milR and global regulatory gene promoters (e.g., glnRsbh, atrAsbh) .

    Advanced: What strain engineering strategies improve Milbemycin B production titers?

    Answer:

    • Random mutagenesis : UV/chemical mutagenesis followed by screening for high-yield mutants .
    • Metabolic engineering : Overexpression of milR or deletion of sbbA to derepress biosynthesis .
    • Combinatorial biosynthesis : Hybrid PKS modules to generate novel analogs (e.g., 25-ethylmilbemycin β3) .

    Advanced: How can novel Milbemycin B derivatives be synthesized for immunological studies?

    Answer:

    • Hapten conjugation : Introduce carboxylic acid linkers (e.g., succinic anhydride) to Milbemycin A3/A4 for coupling to carriers like Potato Virus Y virus-like particles (PVY-VLPs) .
    • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to extend linker length (e.g., triethylene glycol) for antibody generation .

    Advanced: What analytical challenges arise in impurity profiling of Milbemycin B derivatives?

    Answer:

    • Co-elution issues : Structural analogs (e.g., 5-oxo vs. 5-hydroxyimino derivatives) require ultra-high-resolution LC-MS/MS .
    • Epimerization : C(2)-epimers and ∆2,3-isomers necessitate chiral columns or NMR-based quantification .

    Advanced: How are pharmacological activities (e.g., anthelmintic) of Milbemycin B derivatives assessed?

    Answer:

    • In vitro assays : Larval motility inhibition (e.g., Haemonchus contortus) at IC50 values .
    • In vivo models : Dose-ranging studies in infected rodents or livestock, monitoring parasite burden reduction .

    Advanced: How can computational tools resolve ambiguities in Milbemycin B derivative structure-activity relationships (SAR)?

    Answer:

    • Molecular docking : Predict binding to glutamate-gated chloride channels (GluCls) using homology models .
    • QSAR modeling : Correlate substituents (e.g., C-25 alkyl groups) with acaricidal potency via regression analysis .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
    Reactant of Route 2
    Reactant of Route 2
    Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.